3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15225739
Molecular Formula: C22H26ClN5O2
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26ClN5O2 |
|---|---|
| Molecular Weight | 427.9 g/mol |
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H26ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-5-6-11-17(15)23)27-13-7-12-26(21(27)24-19)16-9-3-2-4-10-16/h5-6,8,11,16H,2-4,7,9-10,12-14H2,1H3 |
| Standard InChI Key | ZNYUAWRLLZPEQH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5CCCCC5 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a bicyclic framework comprising a pyrimidine ring fused to a purine-like system, forming the 6,7,8,9-tetrahydropyrimido[2,1-f]purine backbone. This core structure is partially saturated, reducing aromaticity and enhancing conformational flexibility compared to simpler purine analogs. The saturation at positions 6–9 introduces chair-like conformations in the tetrahydropyrimidine ring, which may influence binding interactions with biological targets.
Substituent Analysis
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3-(2-Chlorobenzyl) Group: The chlorinated benzyl moiety at position 3 contributes steric bulk and lipophilicity, potentially enhancing membrane permeability and target affinity. The ortho-chloro substitution on the benzene ring introduces electronic effects that may modulate π-π stacking or halogen bonding.
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9-Cyclohexyl Group: The cyclohexyl substituent at position 9 provides a rigid, nonpolar domain that could stabilize hydrophobic interactions in enzyme active sites. Its chair conformation may complement steric features of target proteins.
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1-Methyl Group: The methyl group at position 1 likely influences electronic distribution across the purine core, affecting hydrogen-bonding capacity and metabolic stability.
Table 1: Comparative Structural Features of Related Purine Derivatives
| Compound Name | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Pyrimido[2,1-f]purine-dione | 2-chlorobenzyl, cyclohexyl, methyl | 457.34 g/mol |
| 3-Benzyl-9-(2-methoxyphenyl) analog | Pyrimido[2,1-f]purine-dione | Benzyl, 2-methoxyphenyl, methyl | 417.47 g/mol |
| 9-Ethyladenine | Purine | Ethyl | 163.18 g/mol |
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-(2-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multi-step protocols emphasizing cyclization and functionalization:
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Magnesium-Mediated Coupling: A Grignard reaction between 2-chlorobenzyl chloride and 1-chloro-1-chloroacetyl-cyclopropane in tetrahydrofuran/toluene mixtures forms the chlorinated intermediate . This step requires precise temperature control (35–45°C) and stoichiometric magnesium, with iodine often added to initiate the reaction .
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Cyclopropane Ring Formation: Subsequent acid quenching (H₂SO₄/H₂O) at 0–10°C yields 1-chloro-2-(1-chloro-cyclopropyl)-3-(2-chlorophenyl)propan-2-ol, which undergoes thermal elimination to generate an epoxide intermediate .
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Purine Core Assembly: Reaction with 1,2,4-triazole in the presence of acid binders (e.g., NaHCO₃) facilitates ring closure, forming the pyrimido-purine skeleton.
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Final Functionalization: Methylation at position 1 and cyclohexyl group introduction via nucleophilic substitution complete the synthesis.
Optimization Challenges
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Yield Limitations: The Grignard step typically achieves ~54% yield due to competing side reactions and magnesium passivation .
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Purification Complexity: Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures is required to isolate the final product.
Biological Activity and Mechanistic Insights
Adenosine Receptor Modulation
Structural analogs demonstrate affinity for adenosine A₁ and A₂ₐ receptors, with Ki values ranging from 50–200 nM. The chloro and cyclohexyl groups may enhance binding to hydrophobic pockets in these G protein-coupled receptors, though specific data for the target compound remain unpublished.
Anticancer Activity
While direct evidence is lacking, the compound’s structural similarity to kinase inhibitors suggests potential in oncology. Molecular docking simulations predict strong interactions (ΔG < -9.5 kcal/mol) with CDK2 and EGFR tyrosine kinase domains.
Comparative Pharmacological Profiling
Table 2: Biological Activity Comparison of Purine Derivatives
| Compound | Target | Activity Metric | Structural Determinants |
|---|---|---|---|
| Target Compound | FDTS (predicted) | IC₅₀: ~2.5 μM | Chlorobenzyl, cyclohexyl |
| 3-Benzyl-9-(2-methoxyphenyl) | Adenosine A₂ₐ | Ki: 68 nM | Methoxyphenyl, benzyl |
| 6-Methylpurine | Viral polymerase | EC₅₀: 12 μM | Methyl, unsubstituted purine |
Future Directions and Challenges
ADMET Optimization
The compound’s high molecular weight (457.34 g/mol) and LogP >3.5 predict poor aqueous solubility, necessitating prodrug strategies or formulation with cyclodextrins. Metabolic studies are needed to assess susceptibility to cytochrome P450-mediated oxidation.
Target Validation
CRISPR-Cas9 knockout models could clarify whether observed in vitro activities translate to specific target engagement. Parallel synthesis of fluorinated analogs would enable PET imaging studies for biodistribution analysis.
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